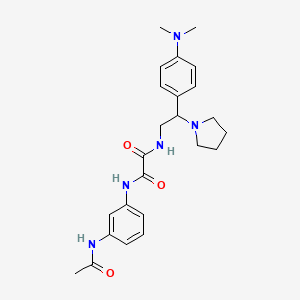

N1-(3-acetamidophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

説明

The compound N1-(3-acetamidophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a bisubstituted oxalamide derivative characterized by two distinct pharmacophores:

- N1-substituent: A 3-acetamidophenyl group, which introduces hydrogen-bonding capacity via the acetamide moiety.

This dual-functional structure positions the compound as a candidate for targeting receptors or enzymes requiring both polar and hydrophobic interactions.

特性

IUPAC Name |

N'-(3-acetamidophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O3/c1-17(30)26-19-7-6-8-20(15-19)27-24(32)23(31)25-16-22(29-13-4-5-14-29)18-9-11-21(12-10-18)28(2)3/h6-12,15,22H,4-5,13-14,16H2,1-3H3,(H,25,31)(H,26,30)(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMFHTLCAYAOPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(3-acetamidophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, with the CAS number 941933-13-7, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is , and it has a molecular weight of 411.5 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing oxalamide linkages have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .

- Neuropharmacological Effects : The dimethylamino group suggests potential central nervous system (CNS) activity. Compounds with similar functionalities have been reported to exhibit anticonvulsant effects and could modulate neurotransmitter levels, particularly gamma-aminobutyric acid (GABA) .

- Enzyme Inhibition : Research indicates that oxalamide derivatives can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO). This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on structure-activity relationships (SAR) can be proposed:

- Apoptosis Induction : The presence of the oxalamide moiety may facilitate interactions with cellular targets leading to apoptosis via caspase activation pathways.

- Receptor Modulation : The dimethylamino group may enhance lipophilicity, allowing the compound to cross the blood-brain barrier and interact with CNS receptors, potentially affecting neurotransmitter systems.

- Enzyme Interaction : The structural features may allow for effective binding to enzyme active sites, thus inhibiting their function and leading to downstream effects on cellular signaling pathways.

Case Studies

A review of relevant literature reveals several key studies that highlight the biological activity of similar compounds:

- Study on Anticancer Activity : A study investigated the effects of oxalamide derivatives on various cancer cell lines, reporting significant reductions in cell viability and increased apoptosis rates in response to treatment .

- Neuropharmacological Assessment : Another study evaluated the anticonvulsant properties of related compounds in animal models, demonstrating a marked increase in GABA levels and a reduction in seizure frequency .

Data Table

The following table summarizes key characteristics and findings related to this compound:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 411.5 g/mol |

| Anticancer Activity | Significant (cell line-dependent) |

| Neuropharmacological Effects | Anticonvulsant potential |

| Enzyme Inhibition | AChE and MAO inhibitors |

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis of structurally related compounds, emphasizing substituent effects on physicochemical and biological properties.

Table 1: Key Structural Features and Hypothesized Properties

Electronic and Steric Effects

- Aryl Substituents: The target compound’s 3-acetamidophenyl group contrasts with the 3,4-dichlorophenyl group in []. The latter’s electron-withdrawing Cl atoms increase electrophilicity, favoring interactions with nucleophilic enzyme pockets (e.g., penicillin-binding proteins) .

- Heterocyclic Moieties : The pyrrolidine ring in the target compound introduces conformational flexibility and basicity, analogous to the indole group in []. However, indole’s aromaticity may enhance blood-brain barrier penetration, whereas pyrrolidine’s aliphatic nature could limit CNS activity .

Pharmacokinetic Considerations

- Metabolic Stability: The methylthio group in [] may slow oxidative metabolism compared to the target compound’s dimethylamino group, which is susceptible to N-demethylation.

- Solubility : The acetamide group in the target compound likely improves aqueous solubility relative to the dichlorophenyl group in [], which is highly lipophilic.

Q & A

Basic Research Questions

What are the common synthetic routes for N1-(3-acetamidophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide?

The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediate aromatic amines and subsequent coupling via oxalamide linkages. Key steps include:

- Condensation reactions : Formation of the oxalamide bridge using oxalyl chloride or activated esters.

- Substitution reactions : Introduction of the pyrrolidinyl and dimethylamino groups via nucleophilic substitution or reductive amination.

- Purification : Column chromatography or recrystallization to isolate the final product.

Methodological optimization (e.g., solvent selection, temperature control) is critical to avoid side products like carbamates or ureas, which are common in oxalamide synthesis .

How is the structural integrity of this compound validated in experimental settings?

Structural validation employs:

- NMR spectroscopy : , , and 2D NMR (COSY, HSQC) to confirm connectivity of the acetamidophenyl, dimethylaminophenyl, and pyrrolidinylethyl moieties.

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray crystallography : For definitive confirmation of stereochemistry and bond angles, though challenges arise due to the compound’s conformational flexibility .

What are the primary challenges in achieving high yields during synthesis?

Key challenges include:

- Steric hindrance : Bulky substituents (e.g., pyrrolidinyl groups) impede coupling reactions.

- Competing side reactions : Unwanted cyclization or hydrolysis of the oxalamide bond under acidic/basic conditions.

- Purification complexity : Similar polarities of intermediates necessitate advanced techniques like preparative HPLC .

Advanced Research Questions

How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with biological targets.

- Molecular docking : Screens interactions with enzymes or receptors (e.g., kinases, GPCRs) to identify binding motifs.

- MD simulations : Evaluates conformational stability in physiological environments.

These methods reduce experimental trial-and-error, especially in drug discovery contexts .

What experimental strategies resolve contradictions in reported biological activity data?

Contradictions (e.g., varying IC values) may arise from differences in:

- Assay conditions : Buffer pH, ionic strength, or co-solvents (e.g., DMSO) affecting solubility.

- Cell-line specificity : Variability in membrane permeability or metabolic pathways.

- Control experiments : Use of reference compounds (e.g., known kinase inhibitors) and orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate results .

How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

- Factorial designs : Screen variables (temperature, catalyst loading, stoichiometry) to identify critical parameters.

- Response Surface Methodology (RSM) : Models non-linear relationships to maximize yield/purity.

- Robustness testing : Validates optimal conditions under minor perturbations (e.g., ±5°C temperature shifts).

This approach minimizes resource expenditure compared to traditional one-factor-at-a-time optimization .

What analytical techniques quantify degradation products under stability testing?

- HPLC-MS/MS : Detects and quantifies hydrolyzed or oxidized derivatives (e.g., cleavage of the oxalamide bond).

- Forced degradation studies : Expose the compound to heat, light, or oxidative stress (HO) to simulate shelf-life conditions.

- Kinetic modeling : Predicts degradation pathways using Arrhenius equations for accelerated stability testing .

Methodological Considerations

How to address solubility limitations in in vitro assays?

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility.

- Prodrug strategies : Modify polar groups (e.g., acetylation of amines) temporarily.

- Dynamic Light Scattering (DLS) : Monitors aggregation states in solution .

What are best practices for reconciling computational predictions with experimental results?

- Iterative refinement : Update computational models with experimental data (e.g., binding affinities) to improve accuracy.

- Error analysis : Quantify discrepancies (e.g., RMSD in docking poses) to identify model limitations.

- Collaborative workflows : Integrate cheminformatics and wet-lab teams for rapid hypothesis testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。